molecular formula C16H12BrN3OS B12903290 Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl- CAS No. 773810-92-7

Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-

Cat. No.: B12903290
CAS No.: 773810-92-7
M. Wt: 374.3 g/mol
InChI Key: FMISIUVMMRXSRW-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a phenylethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
  • 2-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Uniqueness

2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is unique due to the presence of the bromophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The bromine atom can participate in halogen bonding, which may improve the compound’s binding affinity to its molecular targets .

Properties

CAS No.

773810-92-7

Molecular Formula

C16H12BrN3OS

Molecular Weight

374.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C16H12BrN3OS/c17-13-9-5-4-8-12(13)15-18-16(20-19-15)22-10-14(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)

InChI Key

FMISIUVMMRXSRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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